molecular formula C11H10O2S B3825986 (4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one

(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one

Cat. No.: B3825986
M. Wt: 206.26 g/mol
InChI Key: VWCBWPRWDRZAMR-UXBLZVDNSA-N
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Description

(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one is an organic compound with a unique structure that includes a 1,3-oxathiolan-5-one ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one typically involves the reaction of 4-methylbenzaldehyde with 1,3-oxathiolan-5-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced reactors and optimized reaction conditions to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxathiolan ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted oxathiolan derivatives.

Scientific Research Applications

(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)methylidene]-1,3-oxathiolan-5-one
  • 4-[(4-chlorophenyl)methylidene]-1,3-oxathiolan-5-one
  • 4-[(4-fluorophenyl)methylidene]-1,3-oxathiolan-5-one

Uniqueness

(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group

Properties

IUPAC Name

(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-8-2-4-9(5-3-8)6-10-11(12)13-7-14-10/h2-6H,7H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCBWPRWDRZAMR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)OCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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